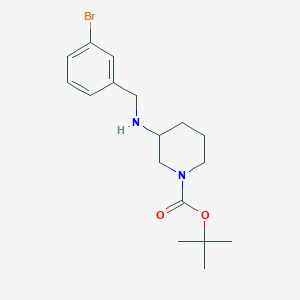![molecular formula C29H33N2NaO7S2 B15146603 Sodium 4-[3,6-bis(diethylamino)-2,7-dimethylxanthenium-9-yl]benzene-1,3-disulfonate](/img/structure/B15146603.png)
Sodium 4-[3,6-bis(diethylamino)-2,7-dimethylxanthenium-9-yl]benzene-1,3-disulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulforhodamine B, also known as Kiton Red 620, is a fluorescent dye with the chemical formula C₂₇H₃₀N₂O₇S₂. It is widely used in various scientific fields due to its strong fluorescence properties. This red solid dye is highly water-soluble and is often used in laser-induced fluorescence and the quantification of cellular proteins in cultured cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sulforhodamine B is synthesized through a series of chemical reactions involving the condensation of 3,6-diamino-9-(2-carboxyphenyl)xanthylium chloride with 4-sulfobenzenediazonium chloride. The reaction typically occurs in an acidic medium, and the product is purified through crystallization .
Industrial Production Methods
In industrial settings, the production of Sulforhodamine B involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis. The process includes the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the dye .
Análisis De Reacciones Químicas
Types of Reactions
Sulforhodamine B undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the dye’s fluorescence properties.
Substitution: Sulforhodamine B can participate in substitution reactions, where functional groups on the dye molecule are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonated derivatives, while reduction can produce deaminated products .
Aplicaciones Científicas De Investigación
Sulforhodamine B has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent tracer in various chemical reactions and processes.
Biology: Employed in cell density determination and cytotoxicity assays to quantify cellular proteins.
Medicine: Utilized in drug screening assays to measure cell proliferation and cytotoxicity.
Industry: Applied in the manufacturing of fluorescent dyes and pigments for various industrial applications .
Mecanismo De Acción
Sulforhodamine B exerts its effects through its strong fluorescence properties. The dye binds electrostatically to protein basic amino acid residues in cells, allowing for the quantification of cellular proteins. The binding is pH-dependent, with the dye binding under mild acidic conditions and being extracted under mild basic conditions .
Comparación Con Compuestos Similares
Sulforhodamine B is unique due to its strong fluorescence and water solubility. Similar compounds include:
Rhodamine B: Another fluorescent dye with similar applications but different spectral properties.
Fluorescein: A widely used fluorescent dye with different excitation and emission wavelengths.
Eosin Y: A fluorescent dye used in histology with distinct staining properties
Sulforhodamine B stands out due to its specific fluorescence characteristics and its ability to bind to cellular proteins, making it highly valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C29H33N2NaO7S2 |
|---|---|
Peso molecular |
608.7 g/mol |
Nombre IUPAC |
sodium;4-[3-(diethylamino)-6-diethylazaniumylidene-2,7-dimethylxanthen-9-yl]benzene-1,3-disulfonate |
InChI |
InChI=1S/C29H34N2O7S2.Na/c1-7-30(8-2)24-16-26-22(13-18(24)5)29(21-12-11-20(39(32,33)34)15-28(21)40(35,36)37)23-14-19(6)25(17-27(23)38-26)31(9-3)10-4;/h11-17H,7-10H2,1-6H3,(H-,32,33,34,35,36,37);/q;+1/p-1 |
Clave InChI |
XJENLUNLXRJLEZ-UHFFFAOYSA-M |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1C)C(=C3C=C(C(=[N+](CC)CC)C=C3O2)C)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15146527.png)
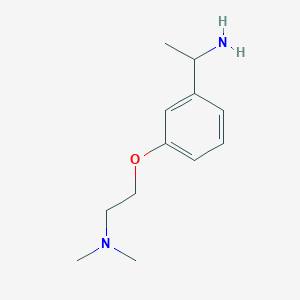
![(2S,3S,4R,4As,6aS,6bR,8aR,11S,12S,12aR,14aS,14bS)-2,3,12-trihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B15146535.png)

![[4-(2-Methylbutan-2-yl)cyclohexyl]hydrazine](/img/structure/B15146556.png)
![[(2R,3R,4R,5S,6S)-2-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,5-dihydroxy-6-methyloxan-4-yl] 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B15146561.png)

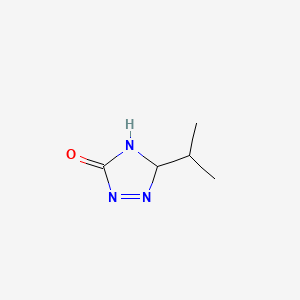
![Sodium 2-[(3-bromo-4-hydroxyphenyl)(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate](/img/structure/B15146579.png)
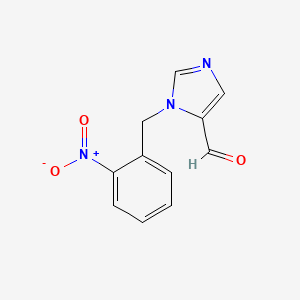
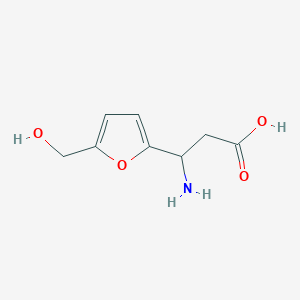
![4-[(tert-butoxycarbonyl)amino]-3-hydroxy-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B15146611.png)
